5-シクロペンチル-1,3,4-オキサジアゾール-2-アミン

説明

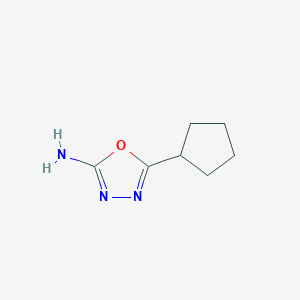

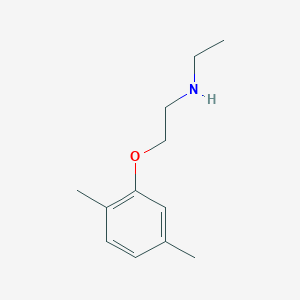

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the empirical formula C7H11N3O . It has a molecular weight of 153.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, often involves the reaction of acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields acylated compounds . Cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine is represented by the InChI code1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) . This indicates that the molecule consists of a cyclopentyl group attached to the 5-position of a 1,3,4-oxadiazol-2-amine ring . Physical And Chemical Properties Analysis

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is a solid at room temperature . The storage temperature is room temperature .科学的研究の応用

がん研究における抗増殖効果

5-シクロペンチル-1,3,4-オキサジアゾール-2-アミンのオキサジアゾール骨格は、核酸、酵素、球状タンパク質と選択的に相互作用します。 成長因子阻害、酵素抑制、キナーゼ干渉などのメカニズムが、その抗増殖効果に寄与しています .

エネルギー材料

(5-イミノ-4,5-ジヒドロ-1,3,4-オキサジアゾール-2-イル)テトラゾール-1-イドは、テトラゾールをアニオン、1,3,4-オキサジアゾールをカチオンとして含む新規化合物であり、低い機械的感度(IS > 40 J、FS > 360 N)と標準温度および圧力での爆発後の高いガス体積(767.0 dm3/kg)を示します。 これらの特性は、次世代の不感性エネルギー材料の有望な候補として位置付けています .

ミトコンドリア酵素活性アッセイ

研究者は、ミトコンドリア酵素活性を測定することにより、生きた細胞を定量化するために、MTT(3-(4,5-ジメチルチアゾール-2-イル)-2,5-ジフェニルテトラゾリウムブロミド)アッセイを使用します。 5-シクロペンチル-1,3,4-オキサジアゾール-2-アミンのミトコンドリア機能への潜在的な影響は、創薬および毒性学研究において関連しています .

抗菌および抗真菌特性

関連する化合物(例:2-(5-アミノ-1,3,4-オキサジアゾール-2-イル)-4-ブロモフェノール)の抗菌および抗真菌活性に関する調査は、グラム陽性菌(黄色ブドウ球菌、枯草菌)およびグラム陰性菌(肺炎桿菌、大腸菌)に対するその有効性を明らかにしています .

作用機序

Target of Action

The primary targets of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine are currently unknown . This compound is a unique chemical provided to early discovery researchers

Result of Action

Some related compounds have shown potent growth inhibition properties against human cancer cell lines , suggesting potential antitumor activity.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . It is also classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The safety information pictograms indicate danger, and the precautionary statements include P301 + P310, which means if swallowed, immediately call a poison center or doctor .

生化学分析

Biochemical Properties

5-Cyclopentyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes.

Cellular Effects

The effects of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Cyclopentyl-1,3,4-oxadiazol-2-amine can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, 5-Cyclopentyl-1,3,4-oxadiazol-2-amine exerts its effects through binding interactions with biomolecules. It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with cytochrome P450 enzymes is particularly noteworthy, as it can alter the metabolism of other substances in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Cyclopentyl-1,3,4-oxadiazol-2-amine remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

5-Cyclopentyl-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic settings.

Subcellular Localization

5-Cyclopentyl-1,3,4-oxadiazol-2-amine exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

特性

IUPAC Name |

5-cyclopentyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMAKUGJTOHVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602693 | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90221-15-1 | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)

![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)

![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)